Aurica Varlan,
Mihaela Hillebrand
PMID: 20657416
DOI:
10.3390/molecules15063905
Abstract
The interactions of 3-carboxyphenoxathiin with Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) have been studied by fluorescence and circular dichroism spectroscopy. The binding of 3-carboxyphenoxathiin quenches the BSA and HSA fluorescence, revealing a 1:1 interaction with a binding constant of about 10(5) M(-1). In addition, according to the synchronous fluorescence spectra of BSA and HSA in presence of 3-carboxyphenoxathiin, the tryptophan residues of the proteins are most perturbed by the binding process. Finally, the distance between the acceptor, 3-carboxyphenoxathiin, and the donor, BSA or HSA, was estimated on the basis of the Förster resonance energy transfer (FRET). The fluorescence results are correlated with those obtained from the circular dichroism spectra, which reveal the change of the albumin conformation during the interaction process.
M Harfenist,
D P McGee,
H L White
PMID: 1895310
DOI:
10.1021/jm00113a039
Abstract
L J Fitzgerald,
J C Gallucci,
R E Gerkin
PMID: 2025400
DOI:
10.1107/s0108270190006837
Abstract
Mr = 200.25, orthorhombic, P2(1)2(1)2(1), a = 7.758(2), b = 20.506(3), c = 5.896(2) A, V = 938.0(4) A3, Z = 4, Dx = 1.42 g cm-3, lambda(Mo K alpha) = 0.71069 A, mu = 2.88 cm-1, F(000) = 416, T = 223 K, R = 0.044 for 1414 unique reflections having I greater than 3 sigma I. The phenoxathiin molecule is constituted of two very nearly regular planar hexagonal carbocyclic (benzenoid) rings joined to a non-planar heterocyclic ring. The heterocyclic ring geometry is described in terms of two intersecting planes between which the dihedral angle, the molecular fold angle, is 142.3 degrees. The angle at S (C-S-C) is 97.7(1) degrees, while the angle at O (C-O-C) is 117.4(2) degrees. The overall mean C-C distance in the carbocyclic rings is 1.387(7) A. The absence in this structure of the type of disorder previously found in the dibenzofuran structure is readily understandable since eight sets of close approaches involving each molecule were found in the present structure. These close approaches involve S and O atoms as well as H atoms.
K Stolze,
R P Mason
PMID: 1849047
DOI:
10.1016/0009-2797(91)90037-8
Abstract
Several derivatives of the phenothiazine cation radicals intercalated into DNA have been investigated using a new flow orientation technique. The anisotropic hyperfine coupling constants of both the parallel and the perpendicular orientation relative to the magnetic field were measured and compared to previous results, which used different techniques. The phenoxathiin cation radical could also be stabilized by intercalation into DNA at pH 4, but the orientation technique revealed no further information due to the poor resolution of the experimental spectra.
H Nojiri,
J W Nam,
M Kosaka,
K I Morii,
T Takemura,
K Furihata,
H Yamane,
T Omori
PMID: 10322011
DOI:
10.1128/JB.181.10.3105-3113.1999
Abstract
Carbazole 1,9a-dioxygenase (CARDO) from Pseudomonas sp. strain CA10 is a multicomponent enzyme that catalyzes the angular dioxygenation of carbazole, dibenzofuran, and dibenzo-p-dioxin. It was revealed by gas chromatography-mass spectrometry and 1H and 13C nuclear magnetic resonance analyses that xanthene and phenoxathiin were converted to 2,2',3-trihydroxydiphenylmethane and 2,2',3-trihydroxydiphenyl sulfide, respectively. Thus, for xanthene and phenoxathiin, angular dioxygenation by CARDO occurred at the angular position adjacent to the oxygen atom to yield hetero ring-cleaved compounds. In addition to the angular dioxygenation, CARDO catalyzed the cis dihydroxylation of polycyclic aromatic hydrocarbons and biphenyl. Naphthalene and biphenyl were converted by CARDO to cis-1, 2-dihydroxy-1,2-dihydronaphthalene and cis-2,3-dihydroxy-2, 3-dihydrobiphenyl, respectively. On the other hand, CARDO also catalyzed the monooxygenation of sulfur heteroatoms in dibenzothiophene and of the benzylic methylenic group in fluorene to yield dibenzothiophene-5-oxide and 9-hydroxyfluorene, respectively. These results indicate that CARDO has a broad substrate range and can catalyze diverse oxygenation: angular dioxygenation, cis dihydroxylation, and monooxygenation. The diverse oxygenation catalyzed by CARDO for several aromatic compounds might reflect the differences in the binding of the substrates to the reaction center of CARDO.